Cas no 573-03-5 (4-Fluoro-1-naphthoic acid)
4-Fluoro-1-naphthoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-1-naphthoic acid
- 4-fluoronaphthalene-1-carboxylic acid
- 4-Fluro-1-naphthoic acid
- 1-Naphthoicacid, 4-fluoro- (6CI,7CI,8CI)
- 4-Fluoro-1-naphthalenecarboxylic acid
- NSC 10831
- 1-Naphthalenecarboxylic acid, 4-fluoro-
- 4-fluoronaphthalenecarboxylic acid
- DEWIOKQDRWFLFW-UHFFFAOYSA-N
- 4-fluoro-naphthalene-1-carboxylic acid
- NSC10831
- Maybridge3_003028
- KSC270S4J
- 1-Carboxy-4-fluoronaphthalene
- HMS1439J14
- SBB053514
- C
- 573-03-5
- EN300-195377
- 8EWG396NWZ
- 1-NAPHTHOIC ACID, 4-FLUORO-
- UNII-8EWG396NWZ
- AMY7799
- FS-1126
- IDI1_014415
- 4-Fluoro-1-naphthoic acid, 96%
- Z57188757
- AKOS004115352
- NS00043391
- SCHEMBL249578
- EU-0084617
- AB01330888-02
- Cinnamoylisothiocyanate
- CS-W015900
- 4-fluoro-1-naphthalene carboxylic acid
- MFCD00004011
- DTXSID70205909
- SY027480
- NSC-10831
- EINECS 209-346-9
- FT-0618442
- NCGC00338345-01
- 4-FLUORO-1-NAPHTHOICACID
- DTXCID50128400
- DB-053031
- STK664303
- NSC 10831; 4-Fluoro-1-naphthalenecarboxylic Acid
-
- MDL: MFCD00004011
- Inchi: 1S/C11H7FO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)
- InChI Key: DEWIOKQDRWFLFW-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(=O)O)=C2C=CC=CC2=1
- BRN: 2257292
Computed Properties
- Exact Mass: 190.04300
- Monoisotopic Mass: 190.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: No data available
- Density: 1.355
- Melting Point: 224-227 °C (lit.)
- Boiling Point: 370.8±15.0 °C at 760 mmHg
- Flash Point: 178.0±20.4 °C
- PSA: 37.30000
- LogP: 2.67710
4-Fluoro-1-naphthoic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-Fluoro-1-naphthoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Fluoro-1-naphthoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006290-1g |
4-Fluoro-1-naphthoic acid |
573-03-5 | 98% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 006290-5g |
4-Fluoro-1-naphthoic acid |
573-03-5 | 98% | 5g |
£88.00 | 2022-03-01 | |
| Fluorochem | 006290-25g |
4-Fluoro-1-naphthoic acid |
573-03-5 | 98% | 25g |
£389.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139012-1g |
4-Fluoro-1-naphthoic acid |
573-03-5 | ≥96% | 1g |
¥158.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139012-25g |
4-Fluoro-1-naphthoic acid |
573-03-5 | ≥96% | 25g |
¥1922.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139012-5g |
4-Fluoro-1-naphthoic acid |
573-03-5 | ≥96% | 5g |
¥465.90 | 2023-09-02 | |
| Alichem | A219001194-250mg |
4-Fluoronaphthalene-1-carboxylic acid |
573-03-5 | 98% | 250mg |
$680.00 | 2023-09-01 | |
| Alichem | A219001194-500mg |
4-Fluoronaphthalene-1-carboxylic acid |
573-03-5 | 98% | 500mg |
$950.60 | 2023-09-01 | |
| Alichem | A219001194-1g |
4-Fluoronaphthalene-1-carboxylic acid |
573-03-5 | 98% | 1g |
$1600.75 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 289450-1G |
4-Fluoro-1-naphthoic acid |
573-03-5 | 96% | 1G |
¥475.2 | 2022-02-24 |
4-Fluoro-1-naphthoic acid Suppliers
4-Fluoro-1-naphthoic acid Related Literature
-
Anil Stephen,Abigail Adebusuyi,Aleksey Baldygin,Jeremiah Shuster,Gordon Southam,Karen Budwill,Julia Foght,David S. Nobes,Sushanta K. Mitra RSC Adv. 2014 4 22779
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Naphthalenes Naphthalenecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Benzenoids Naphthalenes Naphthalenecarboxylic acids and derivatives Naphthalenecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
Additional information on 4-Fluoro-1-naphthoic acid
Comprehensive Overview of 4-Fluoro-1-naphthoic acid (CAS No. 573-03-5): Properties, Applications, and Industry Insights
4-Fluoro-1-naphthoic acid (CAS No. 573-03-5) is a fluorinated derivative of naphthoic acid, a compound of significant interest in pharmaceutical and material science research. With the increasing demand for fluorinated organic compounds in drug discovery and advanced materials, this chemical has garnered attention for its unique structural and electronic properties. The presence of a fluoro substituent at the 4-position enhances its reactivity and potential applications, making it a valuable intermediate in synthetic chemistry.
The compound's molecular formula is C11H7FO2, and it features a naphthalene backbone with a carboxylic acid group at the 1-position. This structure allows for versatile functionalization, enabling its use in the synthesis of biologically active molecules and specialty chemicals. Researchers often explore its derivatives for their potential in medicinal chemistry, particularly in the development of anti-inflammatory agents and anticancer drugs, aligning with current trends in targeted therapy.
In the context of green chemistry, 4-Fluoro-1-naphthoic acid is studied for its role in sustainable synthesis. The fluorine atom's electronegativity can influence reaction pathways, reducing the need for harsh reagents—a topic frequently searched by professionals seeking eco-friendly synthetic methods. This aligns with the growing emphasis on environmentally benign processes in industrial chemistry.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize 573-03-5, ensuring purity and consistency for research applications. The compound's stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry, addressing the pharmaceutical industry's need for efficient drug discovery tools.
Beyond pharmaceuticals, 4-Fluoro-1-naphthoic acid finds utility in material science, particularly in the design of organic semiconductors and liquid crystals. Its ability to modify electronic properties through fluorination resonates with searches for advanced functional materials, a hot topic in nanotechnology forums. The compound's π-conjugated system also makes it a candidate for optical materials, catering to the demand for light-emitting diodes (LEDs) and sensors.
Supply chain transparency and regulatory compliance are critical concerns for purchasers of 573-03-5. Reputable suppliers provide detailed certificates of analysis (CoA) and safety data sheets (SDS), addressing frequent queries about quality assurance in chemical procurement. Storage recommendations typically emphasize protection from moisture and light to maintain stability, a practical consideration for laboratory managers.
Recent publications highlight innovative uses of 4-Fluoro-1-naphthoic acid in metal-organic frameworks (MOFs) and catalysis, reflecting its interdisciplinary relevance. As synthetic methodologies evolve, this compound continues to inspire research into tailored molecular architectures, answering the scientific community's call for customizable building blocks in chemical design.
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